2-Acetoxybenzoyl chloride
Overview
Description
2-Acetoxybenzoyl chloride, also known as O-acetylsalicyloyl chloride, is an organic compound with the molecular formula C9H7ClO3. It is a derivative of benzoic acid and is characterized by the presence of an acetoxy group attached to the benzoyl chloride moiety. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.
Mechanism of Action
Target of Action
It’s known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it’s used to produce.
Mode of Action
It’s known to undergo keto ester condensation, followed by cyclization and decarboxylation . These chemical reactions might influence its interaction with biological targets.
Pharmacokinetics
It’s known to be soluble in toluene and reacts with water , which might influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetoxybenzoyl chloride. For instance, it’s known to react with water , suggesting that its stability and efficacy might be affected by humidity. It’s also sensitive to moisture and should be stored in a refrigerator , indicating that temperature and moisture levels in the storage environment can impact its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetoxybenzoyl chloride can be synthesized through the chlorination of acetylsalicylic acid (aspirin). The process involves the reaction of acetylsalicylic acid with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is typically carried out at controlled temperatures to avoid side reactions. The general reaction scheme is as follows: [ \text{C9H8O4} + \text{SOCl2} \rightarrow \text{C9H7ClO3} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of oxalyl chloride as a chlorinating agent. This method provides higher yields and reduces the formation of impurities compared to the use of thionyl chloride. The reaction is carried out in an inert solvent such as benzene, with dimethylformamide acting as a catalyst.
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxybenzoyl chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form acetylsalicylic acid and hydrochloric acid.
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction: Can be reduced to 2-acetoxybenzaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Nucleophilic Substitution: Amines or alcohols, often in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Hydrolysis: Acetylsalicylic acid.
Nucleophilic Substitution: Amides and esters.
Reduction: 2-Acetoxybenzaldehyde.
Scientific Research Applications
2-Acetoxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents.
Biochemistry: Employed in the modification of peptides and proteins to study their structure and function.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Analytical Chemistry: Serves as a reagent in chromatographic techniques for the separation and analysis of complex mixtures.
Comparison with Similar Compounds
- Benzoyl chloride
- Acetyl chloride
- 2-Hydroxybenzoyl chloride
Properties
IUPAC Name |
(2-carbonochloridoylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGKWFGEUBCEIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203924 | |
Record name | 2-Acetoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5538-51-2 | |
Record name | Acetylsalicyloyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5538-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetoxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5538-51-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97216 | |
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Record name | 2-Acetoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Acetoxybenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67R3L2L9J7 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 2-acetoxybenzoyl chloride in organic chemistry?
A1: this compound serves as a versatile building block for various heterocyclic compounds. For instance, it reacts with 1,2-dimethylimidazole to yield 2-methyl-3-(1-methyl-1H-imidazol-2-yl)-4H-1-benzopyran-4-ones []. It is also a key reagent in synthesizing 2-methylchromones, achieved through a keto ester condensation followed by cyclization and decarboxylation []. Additionally, researchers have explored its use in creating aspirin prodrugs by incorporating it into ortho ester functionalities [].
Q2: How does this compound react with dextran, and what are the potential applications of the resulting product?
A2: this compound reacts with dextran through an esterification reaction, primarily targeting the hydroxyl groups of the dextran polymer. This modification can be achieved using tertiary amines as catalysts and DMF/LiCl as a solvent system []. The resulting 2-acetoxybenzoic acid-dextran ester conjugates are interesting for potential applications in drug delivery due to the modified polymer's properties.
Q3: Can this compound be used to directly synthesize 2,2′-anhydronucleosides?
A3: Yes, this compound has been identified as a useful reagent for the direct synthesis of 2,2′-anhydropyrimidine nucleosides [, ]. While the exact mechanism and scope haven't been detailed in the provided abstracts, this finding suggests potential applications in nucleoside chemistry and drug development.
Q4: Are there examples of this compound being used to synthesize biologically active molecules?
A4: Yes, this compound has been employed in the synthesis of novel porphyrins functionalized with acetylsalicylic acid (ASA) []. These porphyrins were subsequently complexed with metals like copper and zinc. The interaction of these metal-porphyrin conjugates with bovine serum albumin (BSA) was investigated, highlighting their potential biological activity and possible use in drug delivery or as bioimaging agents.
Q5: What are the challenges associated with using this compound in synthesis, and how can they be addressed?
A5: One challenge when using this compound is the potential for transesterification reactions, particularly with catalysts like 4-dimethylaminopyridine or pyridine []. These side reactions can lead to a mixture of products, complicating purification and impacting yield. Selecting appropriate catalysts and optimizing reaction conditions, such as using triethylamine as a catalyst, can help minimize these side reactions. Additionally, careful monitoring of the reaction progress and using appropriate purification techniques are crucial for obtaining the desired product in good yield and purity.
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